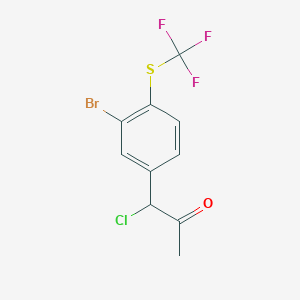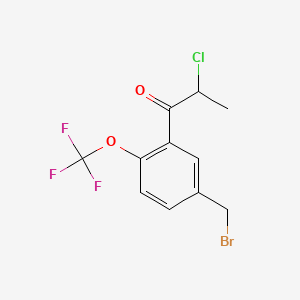
1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C7Cl2F6S This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation and trifluoromethylation reactions. One common method involves the reaction of a suitable benzene derivative with chlorine and fluorine sources under controlled conditions. The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound’s halogen atoms and trifluoromethylthio group can participate in various chemical interactions, influencing its reactivity and biological activity. These interactions can affect enzyme activity, receptor binding, and other molecular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has a similar structure but lacks the trifluoromethylthio group.
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has a similar halogenation pattern but differs in the position of the trifluoromethyl group.
Uniqueness
1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity. This group can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7Cl2F6S |
|---|---|
Molekulargewicht |
301.04 g/mol |
IUPAC-Name |
1,2-dichloro-3,4,6-trifluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7Cl2F6S/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 |
InChI-Schlüssel |
VMKPBLAMMYDDCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1SC(F)(F)F)F)Cl)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B14065629.png)
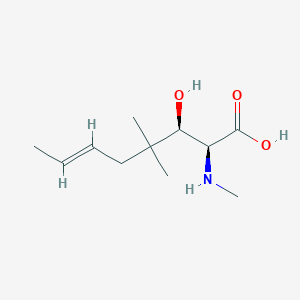


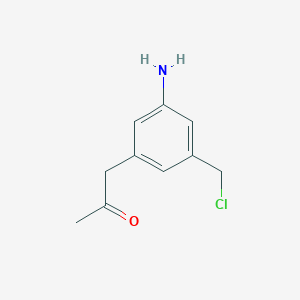
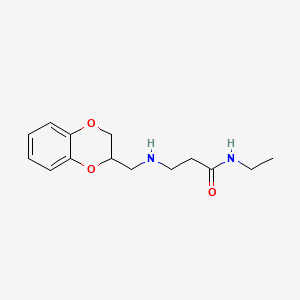
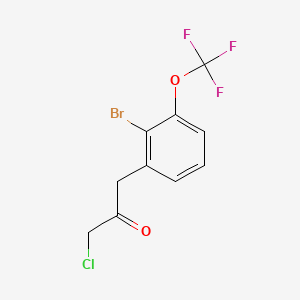

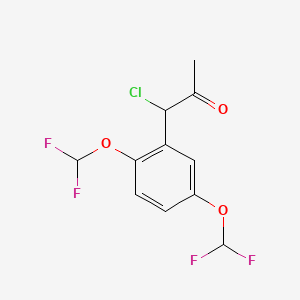

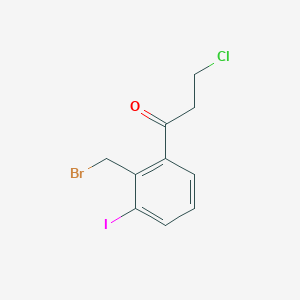
![[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)
